Naratriptan-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25N3O2S |

|---|---|

Molecular Weight |

338.5 g/mol |

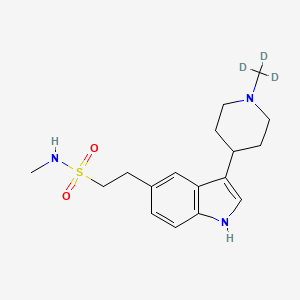

IUPAC Name |

N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide |

InChI |

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3/i2D3 |

InChI Key |

AMKVXSZCKVJAGH-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Naratriptan-d3 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Naratriptan-d3 in research, focusing on its critical role as an internal standard in the quantitative analysis of Naratriptan in biological matrices. This document details the experimental protocols and presents key quantitative data to support the development and validation of robust bioanalytical methods.

Introduction: The Need for a Stable Isotope-Labeled Internal Standard

Naratriptan is a selective serotonin 5-HT1 receptor agonist used in the treatment of migraine.[1] Accurate quantification of Naratriptan in biological samples, such as human plasma, is essential for pharmacokinetic, bioavailability, and bioequivalence studies.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for such analyses due to its high sensitivity and selectivity.[2][3]

In LC-MS/MS-based quantification, an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[4] A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard for an IS.[4] this compound has a chemical structure identical to Naratriptan, with the exception of three deuterium atoms replacing three hydrogen atoms. This mass difference allows for its distinct detection by the mass spectrometer while ensuring that its chemical and physical properties closely mimic those of the unlabeled drug.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of Naratriptan using this compound as an internal standard, based on published research.[2]

Table 1: Mass Spectrometry Parameters

| Parameter | Naratriptan | This compound (Internal Standard) | Reference |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) | [2] |

| Precursor Ion (m/z) | 336.5 | 339.4 | [2] |

| Product Ion (m/z) | 98.0 | 101.0 | [2] |

| Dwell Time | Not Specified | Not Specified | |

| Collision Energy (V) | 16 | 16 | [2] |

| Declustering Potential (V) | 40 | 40 | [2] |

Table 2: Chromatographic Conditions

| Parameter | Value | Reference |

| HPLC Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm | [2] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (50:50, v/v) | [2] |

| Flow Rate | 0.6 mL/min | [2] |

| Injection Volume | 20 µL | [2] |

| Column Temperature | Ambient | |

| Run Time | ~2.5 minutes | [2] |

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.1 - 25.0 ng/mL | [2] |

| Correlation Coefficient (r²) | ≥ 0.9998 | [2] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [2] |

| Intra-day Precision (%RSD) | ||

| LQC (0.3 ng/mL) | 3.6% | [2] |

| MQC (7.5 ng/mL) | 1.8% | [2] |

| HQC (17.5 ng/mL) | 2.1% | [2] |

| Inter-day Precision (%RSD) | ||

| LQC (0.3 ng/mL) | 2.6% | [2] |

| MQC (7.5 ng/mL) | 2.3% | [2] |

| HQC (17.5 ng/mL) | 2.4% | [2] |

| Intra-day Accuracy (%) | ||

| LQC (0.3 ng/mL) | 104.2% | [2] |

| MQC (7.5 ng/mL) | 101.7% | [2] |

| HQC (17.5 ng/mL) | 102.3% | [2] |

| Inter-day Accuracy (%) | ||

| LQC (0.3 ng/mL) | 102.9% | [2] |

| MQC (7.5 ng/mL) | 101.8% | [2] |

| HQC (17.5 ng/mL) | 102.1% | [2] |

| Recovery (%) | ||

| Naratriptan | 67.8 - 71.7% | [2] |

| This compound | ~70.5% | [2] |

Experimental Protocol: Quantification of Naratriptan in Human Plasma

This section details a typical experimental protocol for the quantification of Naratriptan in human plasma using this compound as an internal standard, based on established methodologies.[2]

Materials and Reagents

-

Naratriptan Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic Acid (AR grade)

-

Tertiary Butyl Methyl Ether (HPLC grade)

-

Sodium Carbonate (AR grade)

-

Water (HPLC grade)

Stock and Working Solutions Preparation

-

Naratriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Naratriptan hydrochloride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Naratriptan stock solution with a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (30 ng/mL): Dilute the this compound stock solution with a methanol:water (50:50, v/v) mixture.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 250 µL of human plasma into a pre-labeled centrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (30 ng/mL) to all samples except for the blank.

-

For calibration curve and QC samples, add 25 µL of the respective Naratriptan working solutions. For blank samples, add 25 µL of the methanol:water (50:50, v/v) mixture.

-

Vortex the samples for 30 seconds.

-

Add 250 µL of 0.5 N sodium carbonate solution and vortex for another 30 seconds.

-

Add 2.5 mL of tertiary butyl methyl ether, and vortex for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant organic layer to a clean centrifuge tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 50:50, v/v).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Inject 20 µL of the reconstituted sample into the LC-MS/MS system operating under the conditions described in Tables 1 and 2.

Data Analysis

Quantify the Naratriptan peak area in relation to the this compound peak area. Construct a calibration curve by plotting the peak area ratio (Naratriptan/Naratriptan-d3) against the nominal concentration of the calibration standards. Determine the concentration of Naratriptan in the unknown samples by interpolation from the calibration curve.

Visualizations

Experimental Workflow for Naratriptan Quantification

Caption: Workflow for the bioanalysis of Naratriptan.

Conclusion

This compound serves as an indispensable tool in the bioanalytical research of Naratriptan. Its use as a stable isotope-labeled internal standard ensures the accuracy and precision of LC-MS/MS methods for quantifying Naratriptan in complex biological matrices. The detailed protocol and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate robust bioanalytical assays for pharmacokinetic and other related studies.

References

- 1. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revistas.usp.br [revistas.usp.br]

- 3. Development and validation of a sensitive and rapid method to determine naratriptan in human plasma by LC-ESI-MS-MS: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Naratriptan-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Naratriptan-d3, a deuterated analog of the anti-migraine drug Naratriptan. This document details a proposed synthetic pathway, methodologies for characterization, and relevant pharmacological context.

Introduction

Naratriptan is a selective serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1] Its therapeutic action in the acute treatment of migraine is attributed to three primary mechanisms: vasoconstriction of cranial blood vessels, inhibition of pro-inflammatory neuropeptide release, and modulation of pain signal transmission within the trigeminal nervous system.[2][3]

This compound, chemically designated as N-Methyl-2-(3-(1-(methyl-d3)piperidin-4-yl)-1H-indol-5-yl)ethane-1-sulfonamide, is a stable isotope-labeled version of Naratriptan.[4] The incorporation of deuterium at the N-methyl group of the piperidine ring makes it an ideal internal standard for pharmacokinetic and bioanalytical studies involving the quantification of Naratriptan in biological matrices by mass spectrometry.[2][5] The mass shift of +3 Da allows for clear differentiation between the analyte and the internal standard without significantly altering the physicochemical properties of the molecule.

Proposed Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised by adapting established syntheses of Naratriptan and incorporating a deuterated starting material. The following proposed synthesis leverages the widely used Fischer indole synthesis.

A logical approach involves the preparation of N-methyl-d3-4-piperidone, which can then be used in a similar manner to its non-deuterated counterpart in established Naratriptan synthesis routes.

Synthesis of Key Deuterated Intermediate: N-methyl-d3-4-piperidone

The synthesis of the deuterated piperidone intermediate can be achieved in a two-step process starting from 4-piperidone.

Step 1: Reductive Amination of 4-Piperidone with Deuterated Methylamine

A common method for N-methylation is reductive amination. In this case, 4-piperidone hydrochloride monohydrate is reacted with deuterated methylamine (CD3NH2) in the presence of a reducing agent like sodium triacetoxyborohydride.

Step 2: Oxidation to N-methyl-d3-4-piperidone

The resulting N-methyl-d3-piperidine is then oxidized to the corresponding piperidone.

Final Assembly of this compound

With the deuterated key intermediate in hand, the final assembly can proceed via a Fischer indole synthesis, a common strategy for constructing the indole core of triptans.

Step 1: Fischer Indole Synthesis

4-(2-(N-methylsulfamoyl)ethyl)phenylhydrazine is reacted with N-methyl-d3-4-piperidone in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the indole ring and introduce the deuterated piperidine moiety in a single step.

Step 2: Purification

The crude this compound is then purified by column chromatography or recrystallization to yield the final product of high purity.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following are the key analytical techniques employed.

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the incorporation of deuterium and determining the isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Used to confirm the structure by fragmentation analysis. In a typical LC-MS/MS method for bioanalysis, the protonated molecular ions of Naratriptan and this compound are monitored.[2] The fragmentation pattern of this compound is expected to be similar to that of Naratriptan, with a +3 Da shift in the parent ion and potentially in some fragment ions.[2]

| Parameter | Naratriptan | This compound | Reference |

| Molecular Formula | C17H25N3O2S | C17H22D3N3O2S | [4] |

| Monoisotopic Mass | 335.1667 g/mol | 338.1856 g/mol | Calculated |

| Protonated Adduct (m/z) | 336.5 | 339.4 | [2] |

| SRM Transition (m/z) | 336.5 → 98.0 | 339.4 → 101.0 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the precise location of the deuterium atoms.

-

¹H NMR: The proton spectrum of this compound is expected to be nearly identical to that of Naratriptan, with the notable absence of the signal corresponding to the N-methyl protons on the piperidine ring.

-

¹³C NMR: The carbon spectrum will show a characteristic triplet for the carbon atom attached to the deuterium atoms due to spin-spin coupling, and this signal will be shifted slightly upfield compared to the non-deuterated analog.

-

²H NMR: A deuterium NMR spectrum will show a single resonance corresponding to the deuterium atoms on the N-methyl group.

| Technique | Expected Observation for this compound |

| ¹H NMR | Absence of the N-CH₃ singlet around 2.40 ppm. |

| ¹³C NMR | Appearance of a triplet for the N-CD₃ carbon, with a slight upfield shift. |

| ²H NMR | A singlet in the deuterium spectrum. |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound. A reversed-phase HPLC method with UV detection is typically employed.

| Parameter | Value | Reference |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm | [2] |

| Mobile Phase | 0.1% Formic acid : Acetonitrile (50:50 v/v) | [2] |

| Flow Rate | 0.6 mL/min | [2] |

| Detection | UV at 282 nm | [3] |

Experimental Protocols

Proposed Synthesis of this compound

Materials: 4-(2-(N-methylsulfamoyl)ethyl)phenylhydrazine, N-methyl-d3-4-piperidone, polyphosphoric acid, ethyl acetate, sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel.

Procedure:

-

To a stirred solution of 4-(2-(N-methylsulfamoyl)ethyl)phenylhydrazine in a suitable solvent, add N-methyl-d3-4-piperidone.

-

Add polyphosphoric acid portion-wise at a controlled temperature.

-

Heat the reaction mixture and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

Procedure:

-

Prepare standard solutions of this compound in a suitable solvent.

-

Set up the HPLC method as described in the table above.

-

Optimize the mass spectrometer parameters for this compound by infusing a standard solution.

-

Acquire data in Selected Reaction Monitoring (SRM) mode, monitoring the transition m/z 339.4 → 101.0.[2]

-

Inject the synthesized and purified this compound to confirm its identity and purity.

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathway of Naratriptan

Caption: Simplified signaling pathway of Naratriptan in migraine therapy.

References

The Role of Naratriptan-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Naratriptan-d3 as an internal standard in the quantitative bioanalysis of naratriptan. This document is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, therapeutic drug monitoring, and other analytical procedures requiring precise and accurate quantification of naratriptan in biological matrices.

Introduction to Naratriptan and the Need for an Internal Standard

Naratriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D subtypes.[1] It is widely prescribed for the acute treatment of migraine headaches. The therapeutic efficacy of naratriptan is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[2] Accurate quantification of naratriptan in biological samples, such as plasma, is crucial for pharmacokinetic and bioequivalence studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity. However, several factors can introduce variability into the analytical process, including sample preparation inconsistencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. To compensate for these potential errors and ensure the reliability of the results, an internal standard (IS) is employed.

Mechanism of Action of this compound as an Internal Standard

This compound is a deuterated analog of naratriptan, meaning that three of the hydrogen atoms in the naratriptan molecule have been replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen. This subtle modification in mass is the key to its function as an internal standard in mass spectrometry.

The core principle behind using a deuterated internal standard is that it is chemically and physically almost identical to the analyte of interest (naratriptan). Consequently, this compound exhibits the same chromatographic retention time, extraction recovery, and ionization efficiency as naratriptan.[3] However, due to the mass difference, it can be distinguished from naratriptan by the mass spectrometer.

During sample analysis, a known and constant amount of this compound is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the beginning of the sample preparation process. By measuring the ratio of the peak area of the analyte (naratriptan) to the peak area of the internal standard (this compound), any variability introduced during the analytical workflow is normalized. For instance, if a portion of the sample is lost during extraction, the amounts of both naratriptan and this compound will be reduced proportionally, leaving their ratio unchanged. This ratio is then used to accurately calculate the concentration of naratriptan in the original sample.

dot

Caption: Workflow illustrating the use of this compound as an internal standard.

Experimental Protocol: Quantification of Naratriptan in Human Plasma by LC-MS/MS

This section details a validated experimental protocol for the quantification of naratriptan in human plasma using this compound as an internal standard.[4][5]

Materials and Reagents

-

Naratriptan hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Sodium carbonate

-

Tertiary butyl methyl ether (HPLC grade)

-

Human plasma (blank, drug-free)

-

Water (Milli-Q or equivalent)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of naratriptan and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the naratriptan stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The working solution for the internal standard (this compound) should be prepared at an appropriate concentration (e.g., 30.0 ng/mL).[5]

Sample Preparation (Liquid-Liquid Extraction)

-

To 250 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (30.0 ng/mL).[5]

-

Vortex the mixture briefly.

-

Add 250 µL of 0.5 N sodium carbonate and vortex.[5]

-

Add 2.5 mL of tertiary butyl methyl ether, and vortex for approximately 10 minutes.[5]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[5]

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase (0.1% formic acid in acetonitrile:water, 50:50 v/v) and vortex.[4][5]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

dot

Caption: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions

-

Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile:water (50:50 v/v).[4][5]

-

Injection Volume: 10 µL.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation and Performance Characteristics

The performance of the bioanalytical method should be rigorously validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 0.1 - 25.0 ng/mL[4][5] |

| Correlation Coefficient (r²) | ≥ 0.9998[4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |

Table 2: Precision and Accuracy

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC | 1.8 - 3.6[4][5] | 2.3 - 2.6[4][5] | 101.7 - 104.2[4][5] | 101.8 - 102.9[4][5] |

| Medium QC | 1.8 - 3.6[4][5] | 2.3 - 2.6[4][5] | 101.7 - 104.2[4][5] | 101.8 - 102.9[4][5] |

| High QC | 1.8 - 3.6[4][5] | 2.3 - 2.6[4][5] | 101.7 - 104.2[4][5] | 101.8 - 102.9[4][5] |

CV: Coefficient of Variation

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Naratriptan | > 85% |

| This compound | > 85% |

Naratriptan Signaling Pathway

Naratriptan exerts its therapeutic effect by acting as an agonist at 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors initiates an intracellular signaling cascade that leads to the desired physiological response.

dot

Caption: Simplified signaling pathway of naratriptan via 5-HT1B/1D receptors.

Upon binding of naratriptan to the 5-HT1B/1D receptor, the associated inhibitory G protein (Gαi/o) is activated. This activation leads to two primary downstream effects:

-

Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated calcium channels, leading to reduced calcium influx, and the activation of inwardly rectifying potassium channels, resulting in potassium efflux and hyperpolarization of the cell membrane.

Together, these signaling events lead to a decrease in neuronal excitability and inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. Additionally, the activation of 5-HT1B receptors on the smooth muscle cells of cranial blood vessels leads to vasoconstriction. These combined actions are believed to be responsible for the antimigraine effects of naratriptan.[2]

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of naratriptan by LC-MS/MS. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variability during sample preparation and analysis, leading to highly accurate and precise results. The detailed experimental protocol and performance data presented in this guide provide a robust framework for the implementation of this methodology in a research or clinical setting. A thorough understanding of both the analytical principles and the pharmacological mechanism of action of naratriptan is essential for professionals in the field of drug development and analysis.

References

- 1. 5-HT1B receptor - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Development and validation of a sensitive and rapid method to determine naratriptan in human plasma by LC-ESI-MS-MS: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revistas.usp.br [revistas.usp.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Naratriptan-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Naratriptan-d3, a deuterated analog of the selective 5-hydroxytryptamine (5-HT) receptor agonist, Naratriptan. This document outlines its chemical properties, analytical methodologies, and the pharmacological pathways associated with its parent compound.

Core Chemical and Physical Data

This compound is the deuterium-labeled form of Naratriptan, often utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift, which allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays. Several isotopic isomers and their corresponding salts are commercially available.

| Identifier | Value | Source |

| Chemical Name | N-Methyl-2-(3-(1-(methyl-d3)piperidin-4-yl)-1H-indol-5-yl)ethane-1-sulfonamide | [1] |

| Molecular Formula | C₁₇H₂₂D₃N₃O₂S | [1] |

| Molecular Weight | 338.5 g/mol | [1] |

| CAS Number | 1190043-69-6 | [1] |

| Form | Solid | [2] |

| Purity | ≥98% | [2] |

This compound Hydrochloride

| Identifier | Value | Source |

| Molecular Formula | C₁₇H₂₃D₃ClN₃O₂S | [3] |

| Molecular Weight | 374.94 g/mol | [3] |

| CAS Number | 1190021-64-7 | [3][4] |

Pharmacological Profile of Naratriptan

Naratriptan is a selective agonist for the 5-HT₁B and 5-HT₁D receptor subtypes.[5] Its therapeutic efficacy in the acute treatment of migraine is attributed to three primary mechanisms:

-

Cranial Vasoconstriction: Agonism at 5-HT₁B receptors on intracranial blood vessels leads to their constriction.[5]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP (calcitonin gene-related peptide).[5]

-

Inhibition of Nociceptive Pathways: Direct inhibition of neuronal excitability within the trigeminal nucleus caudalis in the brainstem.[5]

Naratriptan exhibits a high affinity for 5-HT₁B and 5-HT₁D receptors, with weaker affinity for 5-HT₁A, 5-HT₅A, and 5-HT₇ receptors.[5][6]

| Parameter | Receptor Subtype | Value |

| EC₅₀ (Dog Basilar Artery) | 5-HT₁B/₁D | 0.11 µM |

| pKi | 5-HT₁B | 8.2 |

| pKi | 5-HT₁D | 8.8 |

| pKi | 5-HT₁A | 6.8 |

| pKi | 5-HT₁F | 7.3 |

Signaling Pathway

The 5-HT₁B and 5-HT₁D receptors are G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gαi/o. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the G-protein can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

Quantification of Naratriptan in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a generalized procedure based on established methodologies for the bioanalysis of Naratriptan.

1. Materials and Reagents

-

Naratriptan reference standard

-

This compound (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Tertiary butyl methyl ether (or other suitable extraction solvent)

-

Sodium carbonate solution (0.5 N)

2. Preparation of Stock and Working Solutions

-

Prepare stock solutions of Naratriptan and this compound in methanol (e.g., 1 mg/mL).

-

Prepare serial dilutions of the Naratriptan stock solution in a methanol:water (1:1) mixture to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound (IS) in methanol:water (1:1).

3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound (IS) working solution and vortex briefly.

-

Add 250 µL of 0.5 N sodium carbonate and vortex.

-

Add 2.5 mL of tertiary butyl methyl ether, vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase and vortex.

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm)

-

Mobile Phase: 0.1% Formic acid in water : Acetonitrile (50:50, v/v)

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

SRM Transitions:

-

Naratriptan: m/z 336.5 → 98.0

-

This compound: m/z 339.4 → 101.0

-

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (Naratriptan/Naratriptan-d3) against the concentration of the calibration standards.

-

Determine the concentration of Naratriptan in the plasma samples by interpolating their peak area ratios from the calibration curve.

References

The Use of Naratriptan-d3 in Mass Spectrometry: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of the application of Naratriptan-d3 in mass spectrometry. It details the core principles, experimental protocols, and data interpretation pertinent to the use of this stable isotope-labeled internal standard in the quantitative analysis of Naratriptan.

Naratriptan is a selective serotonin receptor agonist belonging to the triptan class of drugs, primarily prescribed for the treatment of migraine headaches.[1] Accurate quantification of Naratriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis, offering unparalleled accuracy and precision by compensating for variations in sample preparation and instrument response.

Chemical and Physical Properties

This compound is a deuterated analog of Naratriptan, where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced with deuterium. This substitution results in a nominal mass increase of 3 Daltons, allowing for its differentiation from the unlabeled Naratriptan by a mass spectrometer without significantly altering its chemical and physical properties.

| Property | Naratriptan | This compound Hydrochloride |

| Molecular Formula | C₁₇H₂₅N₃O₂S | C₁₇H₂₂D₃N₃O₂S·HCl |

| Molecular Weight | 335.47 g/mol | 374.94 g/mol |

| Chemical Structure | N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide | N-methyl-d3-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide hydrochloride |

Mechanism of Action of Naratriptan

Naratriptan exerts its therapeutic effect through its agonist activity at serotonin 5-HT₁B and 5-HT₁D receptors.[2] The binding of Naratriptan to these receptors leads to a cascade of events that alleviate migraine symptoms. This includes the constriction of cranial blood vessels, which are often dilated during a migraine attack, and the inhibition of the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[3]

Figure 1: Signaling pathway of Naratriptan's mechanism of action.

Mass Spectrometry Analysis of this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Naratriptan in biological samples, with this compound serving as the internal standard.[1]

Fragmentation Pathway

In positive electrospray ionization (ESI) mode, both Naratriptan and this compound are readily protonated to form the precursor ions [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions results in characteristic product ions. The most abundant product ion for Naratriptan is observed at m/z 98.0, which corresponds to the N-methyl-4-aminopiperidine fragment.[1][4] For this compound, this fragment is observed at m/z 101.0 due to the presence of the three deuterium atoms.[1]

Figure 2: Fragmentation of Naratriptan and this compound in MS/MS.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for removing interferences from the biological matrix and ensuring accurate quantification. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) Protocol: [1]

-

To 250 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 30 ng/mL).

-

Add 250 µL of 0.5 N sodium carbonate to basify the sample.

-

Add 2.5 mL of an organic extraction solvent (e.g., tertiary butyl methyl ether) and vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 250 µL of the mobile phase.

Solid-Phase Extraction (SPE) Protocol: [5]

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 1 mL of the serum sample (pre-spiked with this compound).

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Naratriptan using this compound as an internal standard.[1][6]

| Parameter | Condition 1 | Condition 2 |

| LC Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm | ACE C18, 50 mm × 2.1 mm, 5 µm |

| Mobile Phase | 0.1% formic acid : acetonitrile (50:50 v/v) | 0.1% acetic acid and acetonitrile (15:85, v/v) |

| Flow Rate | 0.6 mL/min | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| MS Detection | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Naratriptan) | m/z 336.5 → 98.0 | m/z 336.10 → 98.06 |

| MRM Transition (this compound) | m/z 339.4 → 101.0 | Not specified |

Quantitative Data and Method Validation

A robust bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. Key validation parameters include linearity, precision, and accuracy.

| Study Reference | Linearity Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Challa et al. (2011)[1] | 0.1 - 25.0 ng/mL | 1.8 - 3.6 | 2.3 - 2.6 | 101.7 - 104.2 |

| Shah et al. (2011)[6] | 103 - 20690 pg/mL | Not specified | Not specified | Not specified |

| Vishwanathan et al. (2000)[5] | 1.0 - 100.0 ng/mL | < 9.3 | < 9.3 | < 9.8 (%error) |

Experimental and Analytical Workflow

The overall workflow for the quantitative analysis of Naratriptan in a biological sample using this compound involves several key steps, from sample collection to data analysis.

Figure 3: General workflow for the bioanalysis of Naratriptan.

References

- 1. revistas.usp.br [revistas.usp.br]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a sensitive and rapid method to determine naratriptan in human plasma by LC-ESI-MS-MS: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Naratriptan in Human Plasma using a Validated LC-MS/MS Method with Naratriptan-d3 as an Internal Standard

Introduction

Naratriptan is a selective serotonin (5-HT) receptor agonist belonging to the triptan class of drugs, primarily used for the acute treatment of migraine headaches.[1][2][3] Accurate and reliable quantification of Naratriptan in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Naratriptan in human plasma. The method utilizes a stable isotope-labeled internal standard, Naratriptan-d3, to ensure high accuracy and precision.[4]

Mechanism of Action

Naratriptan is a selective agonist for 5-HT1B and 5-HT1D receptors.[1][5] Its therapeutic effect in migraine is attributed to three primary actions:

-

Vasoconstriction: Agonism of 5-HT1B receptors on cranial blood vessels leads to their constriction.[1][6]

-

Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[6]

-

Inhibition of Pain Signal Transmission: Naratriptan is thought to directly inhibit the excitability of neurons in the trigeminal nucleus within the brainstem.[1]

Caption: Naratriptan signaling pathway in migraine treatment.

Experimental Protocols

1. Materials and Reagents

-

Naratriptan hydrochloride (Reference Standard)

-

This compound hydrochloride (Internal Standard)[4]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Tertiary butyl methyl ether (TBME) (HPLC grade)

-

Human plasma (with anticoagulant)

-

Deionized water

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[4] |

| Mobile Phase | 0.1% Formic acid in water : Acetonitrile (50:50, v/v)[4] |

| Flow Rate | 0.6 mL/min[4] |

| Injection Volume | 10 µL |

| Column Temp. | 50 °C[4] |

| Run Time | 2.0 min[4] |

4. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Naratriptan) | m/z 336.5 → 98.0[4][7] |

| MRM Transition (this compound) | m/z 339.4 → 101.0[4][7] |

| Dwell Time | 200 ms |

5. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Naratriptan and this compound in a suitable solvent (e.g., methanol or water).

-

Working Solutions: Prepare serial dilutions of the Naratriptan stock solution in mobile phase to create calibration standards. Prepare at least four levels of QC samples (LLOQ, LQC, MQC, HQC) by spiking blank human plasma with the appropriate working solutions.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 30 ng/mL.

6. Sample Preparation (Liquid-Liquid Extraction)

Caption: Workflow for plasma sample preparation.

-

To 250 µL of plasma sample in a polypropylene tube, add 50 µL of the this compound internal standard working solution.[7]

-

Vortex the sample briefly.

-

Add 250 µL of 0.5 N sodium carbonate solution.[7]

-

Add 2.5 mL of tertiary butyl methyl ether.[7]

-

Vortex the mixture for 10 minutes.[7]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4 °C.[7]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 250 µL of the mobile phase.

-

Inject the sample into the LC-MS/MS system.

Method Validation Summary

The described method was fully validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Naratriptan | 0.1 - 25.0[4] | ≥ 0.9998[4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD)[4] | Inter-day Precision (%RSD)[4] | Intra-day Accuracy (%)[4] | Inter-day Accuracy (%)[4] |

| LLOQ | 0.1 | 3.6 | 2.6 | 104.2 | 102.9 |

| LQC | 0.3 | 2.8 | 2.4 | 102.5 | 102.1 |

| MQC | 7.5 | 1.8 | 2.3 | 101.7 | 101.8 |

| HQC | 17.5 | 2.1 | 2.5 | 102.3 | 102.0 |

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Mean Recovery (%) |

| Naratriptan | 0.3 | 67.8[4] |

| 7.5 | 70.5[4] | |

| 17.5 | 71.7[4] | |

| This compound | 30.0 | 70.49[4] |

Table 4: Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable[4] |

| Bench-Top | 24 hours | Stable[4] |

| Auto-sampler | 48 hours | Stable[4] |

| Long-term (at -30 °C) | 100 days | Stable[4] |

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantitative analysis of Naratriptan in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis. This method has been successfully applied to pharmacokinetic studies in healthy human volunteers.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Naratriptan - Wikipedia [en.wikipedia.org]

- 3. Naratriptan (Amerge): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. revistas.usp.br [revistas.usp.br]

- 5. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Naratriptan Hydrochloride? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Naratriptan in Human Plasma using Naratriptan-d3 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Naratriptan in human plasma samples for pharmacokinetic studies. The method utilizes a stable isotope-labeled internal standard, Naratriptan-d3, and analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Naratriptan is a selective 5-hydroxytryptamine1 (5-HT1) receptor subtype agonist used for the acute treatment of migraine headaches.[1][2] Accurate determination of its concentration in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[1][3] The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[4] The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, correcting for matrix effects and variability, thereby ensuring high accuracy and precision.[4]

This application note details a simple, sensitive, and specific LC-MS/MS method for the quantification of Naratriptan in human plasma. The protocol is based on a validated method and is suitable for high-throughput analysis in a clinical or research setting.[1][3][5]

Experimental Protocol

This protocol is adapted from a validated method for the determination of Naratriptan in human plasma.[1]

Materials and Reagents

-

Analytes: Naratriptan Hydrochloride, this compound Hydrochloride[1]

-

Chemicals:

-

Biological Matrix: Human Plasma with K2EDTA as anticoagulant[1]

Instrumentation

-

HPLC System: Agilent 1200 series or equivalent[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of Selected Reaction Monitoring (SRM)[1]

Liquid Chromatography Conditions

A summary of the liquid chromatography conditions is provided in the table below.

| Parameter | Condition |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[1] |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (50:50 v/v)[1][3] |

| Flow Rate | 0.6 mL/min[1][3] |

| Mode | Isocratic[1][3] |

| Injection Volume | 10 µL[3] |

| Run Time | Not specified, but typically short for isocratic methods. |

Mass Spectrometry Conditions

The mass spectrometer is operated in positive ion mode using Selected Reaction Monitoring (SRM).

| Parameter | Naratriptan | This compound (IS) |

| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |

| SRM Transition (m/z) | 336.5 → 98.0[1][3] | 339.4 → 101.0[1][3] |

Sample Preparation: Liquid-Liquid Extraction

The following workflow outlines the extraction of Naratriptan and the internal standard from human plasma.[1][5]

Calibration Curve and Quality Control Samples

-

A calibration curve is constructed by plotting the peak area ratio of Naratriptan to this compound against the concentration of Naratriptan.[1]

-

The validated linear concentration range for this method is 0.1 - 25.0 ng/mL in human plasma.[1][5]

-

Quality control (QC) samples should be prepared at low, medium, and high concentrations to assess the accuracy and precision of the assay.[1]

Data and Performance Characteristics

The following tables summarize the quantitative performance of this bioanalytical method.

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.1 - 25.0 ng/mL[1][5] |

| Correlation Coefficient (r²) | ≥ 0.9998[1][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |

| Intra-day Precision (%CV) | 1.8% to 3.6%[1][5] |

| Inter-day Precision (%CV) | 2.3% to 2.6%[1][5] |

| Intra-day Accuracy | 101.7% to 104.2%[1][5] |

| Inter-day Accuracy | 101.8% to 102.9%[1][5] |

| Mean Recovery (Naratriptan) | 70.02%[1] |

| Mean Recovery (this compound) | 70.49%[1] |

Table 2: Pharmacokinetic Parameters of Naratriptan

The following data were obtained from a study involving 31 healthy volunteers after a single 2.5 mg oral dose of Naratriptan.[1]

| Parameter | Value |

| Dose Administered | 2.5 mg (oral)[1][6] |

| Maximum Plasma Concentration (Cmax) | 92.0 ± 3.33 ng/mL[1] |

| Time to Cmax (Tmax) | 2 - 3 hours[7] |

| Elimination Half-life (t½) | ~6 hours[7][8] |

| Oral Bioavailability | ~70%[7] |

Principle of Stable Isotope-Labeled Internal Standard

The use of this compound as an internal standard is critical for mitigating variability during sample processing and analysis. The diagram below illustrates this principle.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of Naratriptan in human plasma.[1] This methodology is well-suited for pharmacokinetic characterization and is directly applicable to bioequivalence or bioavailability studies essential in drug development.[1][3]

References

- 1. revistas.usp.br [revistas.usp.br]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection, and its application to bioequivalence study | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 6. Development and validation of a sensitive and rapid method to determine naratriptan in human plasma by LC-ESI-MS-MS: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Naratriptan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioequivalence Study Protocol for Naratriptan Formulations Using Naratriptan-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for conducting a bioequivalence study of Naratriptan, a selective 5-HT1 receptor agonist used for the acute treatment of migraine. The protocol outlines the study design, subject criteria, dosing procedures, and bioanalytical method for the quantification of Naratriptan in human plasma using its deuterated stable isotope-labeled internal standard, Naratriptan-d3. The methodology detailed herein is crucial for generic drug development to demonstrate pharmacokinetic equivalence to a reference listed drug.

Study Design and Objectives

The primary objective of this study is to compare the rate and extent of absorption of a test formulation of Naratriptan with a reference formulation under fasting conditions. The study will follow a single-dose, randomized, two-period, two-sequence, crossover design.[1][2]

Primary Pharmacokinetic Endpoints:

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

-

Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).

-

Maximum plasma concentration (Cmax).

Secondary Pharmacokinetic Endpoints:

-

Time to maximum plasma concentration (Tmax).

-

Elimination half-life (t1/2).

Subject Selection and ethical considerations

A sufficient number of healthy adult male and non-pregnant, non-lactating female volunteers will be recruited. All subjects will provide written informed consent before participation. The study protocol and informed consent form will be approved by an independent ethics committee.

Inclusion Criteria:

-

Healthy adults, typically between 18 and 45 years of age.

-

Body mass index (BMI) within a normal range.

-

No clinically significant abnormalities in medical history, physical examination, and laboratory tests.[2]

Exclusion Criteria:

-

History of hypersensitivity to Naratriptan or other 5-HT1 agonists.[2]

-

History or current evidence of cardiovascular, hepatic, renal, or gastrointestinal diseases.

-

Use of any medication that could interfere with the pharmacokinetics of Naratriptan.

-

Positive test for drugs of abuse, HIV, Hepatitis B, or Hepatitis C.[2]

Dosing and Sample Collection

Subjects will be administered a single oral dose of either the test or reference Naratriptan (typically 2.5 mg) tablet with water after an overnight fast of at least 10 hours.[1] A washout period of at least 7 days will separate the two treatment periods.

Blood samples (approximately 5 mL) will be collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 18, and 24 hours). Plasma will be separated by centrifugation and stored at -70°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Naratriptan

Naratriptan concentrations in plasma samples will be determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This compound will be used as the internal standard (IS) to ensure accuracy and precision.

Sample Preparation: Liquid-Liquid Extraction

-

To 250 µL of plasma sample, add 50 µL of this compound internal standard solution (e.g., 30 ng/mL).

-

Briefly vortex the sample.

-

Add 250 µL of 0.5 N sodium carbonate solution and vortex.

-

Add 2.5 mL of extraction solvent (e.g., tertiary butyl methyl ether) and vortex for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 250 µL of reconstitution solution (e.g., 50:50 v/v acetonitrile and 0.1% formic acid).

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the typical LC-MS/MS parameters for the analysis of Naratriptan.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm or equivalent |

| Mobile Phase | 0.1% Formic acid in water: Acetonitrile (50:50, v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Naratriptan) | m/z 336.5 → 98.0 |

| MRM Transition (this compound) | m/z 339.4 → 101.0 |

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject using non-compartmental methods. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf) will be log-transformed prior to statistical analysis. Bioequivalence will be concluded if the 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax, AUC0-t, and AUC0-inf fall within the acceptance range of 80.00% to 125.00%.

Data Presentation

The results of the bioequivalence study will be summarized in the following tables.

Table 1: Demographic Characteristics of Study Subjects

| Characteristic | Mean ± SD or n (%) |

| Number of Subjects | |

| Age (years) | |

| Height (cm) | |

| Weight (kg) | |

| BMI ( kg/m ²) | |

| Sex (Male/Female) |

Table 2: Pharmacokinetic Parameters of Naratriptan for Test and Reference Formulations (N=31)

| Parameter (Unit) | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (ng/mL) | 9.8 ± 2.1 | 9.7 ± 2.3 |

| Tmax (h) | 2.5 ± 0.8 | 2.6 ± 0.9 |

| AUC0-t (ng·h/mL) | 85.6 ± 22.4 | 86.2 ± 24.1 |

| AUC0-inf (ng·h/mL) | 90.3 ± 25.1 | 91.1 ± 26.8 |

| t1/2 (h) | 6.1 ± 1.5 | 6.2 ± 1.6 |

Note: Data presented are representative and may vary between studies.

Table 3: Statistical Summary of the Bioequivalence Assessment of Naratriptan (N=31)

| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |

| Cmax | 101.2 | 95.8 - 106.9 |

| AUC0-t | 99.3 | 94.5 - 104.3 |

| AUC0-inf | 99.1 | 94.2 - 104.2 |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Bioequivalence study workflow from subject screening to final report.

Caption: Workflow for Naratriptan quantification in plasma using LC-MS/MS.

References

Application Note: Quantification of Naratriptan in Human Plasma using a Validated HPLC-MS/MS Method

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Naratriptan in human plasma. The method utilizes Naratriptan-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid isocratic chromatographic separation. The total run time is approximately 2 minutes per sample, making this method suitable for high-throughput bioanalytical studies. The method has been validated over a linear range of 0.1 to 25.0 ng/mL and has demonstrated excellent performance in terms of accuracy, precision, and stability, making it well-suited for pharmacokinetic and bioequivalence studies.

Introduction

Naratriptan is a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches.[1][2] Accurate and reliable quantification of Naratriptan in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of Naratriptan in human plasma, using this compound as the internal standard.

Experimental Protocols

Reagents and Materials

-

Naratriptan reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Tertiary butyl methyl ether (HPLC grade)

-

Sodium carbonate

-

Control human plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Naratriptan Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of Naratriptan in methanol.

-

This compound Stock Solution (100.0 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

This compound Working Solution (30.0 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1.0, 5.0, 10.0, 15.0, 20.0, and 25.0 ng/mL by spiking drug-free human plasma with the appropriate amount of Naratriptan working solution.[3]

-

Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (0.3 ng/mL), medium (7.5 ng/mL), and high (17.5 ng/mL) in drug-free human plasma.[3]

Sample Preparation: Liquid-Liquid Extraction

-

To 250 µL of plasma sample (or CS/QC), add 50 µL of the this compound working solution (30.0 ng/mL) and vortex briefly.[4]

-

Add 250 µL of 0.5 N sodium carbonate solution.[4]

-

Add 2.5 mL of tertiary butyl methyl ether and vortex for approximately 10 minutes.[4]

-

Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]

-

Reconstitute the dried residue with 250 µL of the mobile phase (0.1% formic acid in acetonitrile:water 50:50 v/v).[3]

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

HPLC Conditions

The chromatographic separation is performed on a Zorbax SB-C18 column (75 x 4.6 mm, 3.5 µm).[3][4]

| Parameter | Value |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm |

| Mobile Phase | 0.1% Formic Acid : Acetonitrile (50:50 v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 50°C |

| Run Time | 2 minutes |

| Retention Time | ~1.2 minutes for both Naratriptan and this compound |

MS/MS Conditions

The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM).[3][4]

| Parameter | Naratriptan | This compound (IS) |

| Precursor Ion (m/z) | 336.5 | 339.4 |

| Product Ion (m/z) | 98.0 | 101.0 |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Declustering Potential | 40 V | 40 V |

| Collision Energy | 16 V | 16 V |

Quantitative Data Summary

The method was validated according to regulatory guidelines.[3][4]

Linearity

The calibration curve was linear over the concentration range of 0.1-25.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9998.[3]

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at three QC levels.[3]

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.3 | 1.8 - 3.6 | 2.3 - 2.6 | 101.7 - 104.2 | 101.8 - 102.9 |

| Medium | 7.5 | 1.8 - 3.6 | 2.3 - 2.6 | 101.7 - 104.2 | 101.8 - 102.9 |

| High | 17.5 | 1.8 - 3.6 | 2.3 - 2.6 | 101.7 - 104.2 | 101.8 - 102.9 |

Recovery

The extraction recovery of Naratriptan and the internal standard was consistent across the QC levels.[3]

| Analyte | Concentration (ng/mL) | Recovery (%) |

| Naratriptan | 0.3 | 67.8 |

| Naratriptan | 7.5 | 70.5 |

| Naratriptan | 17.5 | 71.7 |

| Average Naratriptan Recovery | 70.02 | |

| Average this compound Recovery | 70.49 |

Experimental Workflow Diagram

Caption: Workflow for Naratriptan quantification by HPLC-MS/MS.

References

Application Notes & Protocols: Therapeutic Drug Monitoring of Naratriptan Using a Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naratriptan is a selective serotonin (5-HT1) receptor agonist used for the acute treatment of migraine headaches.[1] Therapeutic Drug Monitoring (TDM) of Naratriptan is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects, particularly in specific patient populations or during co-administration with other drugs. This document provides a detailed protocol for the quantitative analysis of Naratriptan in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Naratriptan-d3 as a labeled internal standard.[2]

Pharmacokinetic Parameters of Naratriptan

A summary of key pharmacokinetic parameters for Naratriptan is provided below.

| Parameter | Value |

| Bioavailability | Approximately 70%[3][4] |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours[3][4] |

| Plasma Protein Binding | 28-31%[3] |

| Volume of Distribution | 170 L[3][4] |

| Metabolism | Hepatic, by Cytochrome P450 enzymes[3] |

| Elimination Half-life | 6 hours[3][4] |

| Excretion | Primarily via urine (50% as unchanged drug)[3] |

Experimental Protocol: Quantification of Naratriptan in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of Naratriptan in human plasma.[2]

1. Materials and Reagents

-

Naratriptan hydrochloride (Reference Standard)

-

This compound (NPD3) (Labeled Internal Standard)[2]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Sodium carbonate

-

Tertiary butyl methyl ether (HPLC grade)

-

Drug-free human plasma (with K2EDTA as anticoagulant)[2]

-

Deionized water

2. Standard Solutions and Quality Control (QC) Sample Preparation [2]

-

Stock Solutions: Prepare stock solutions of Naratriptan (100.0 µg/mL) and this compound (100.0 µg/mL) in methanol.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% acetonitrile to a final concentration of 30.0 ng/mL.

-

Calibration Standards: Spike drug-free human plasma with appropriate volumes of the Naratriptan stock solution to obtain final concentrations of 0.1, 0.2, 0.5, 1.0, 5.0, 10.0, 15.0, 20.0, and 25.0 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at concentrations of 0.1 ng/mL (LLOQ), 0.3 ng/mL (LQC), 7.5 ng/mL (MQC), and 17.5 ng/mL (HQC).

3. Sample Preparation (Liquid-Liquid Extraction) [2]

-

To a 250 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (30.0 ng/mL).

-

Vortex the mixture briefly.

-

Add 250 µL of 0.5 N sodium carbonate solution.

-

Add 2.5 mL of tertiary butyl methyl ether.

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 250 µL of the mobile phase (0.1% formic acid in acetonitrile:water, 50:50 v/v).

-

Vortex briefly and inject 20 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions [2]

-

Liquid Chromatography System: HPLC system capable of delivering a constant flow rate.

-

Column: Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm.

-

Mobile Phase: 0.1% formic acid in acetonitrile:water (50:50 v/v).

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM).

5. Mass Spectrometric Transitions [2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Naratriptan | 336.5 | 98.0 |

| This compound (IS) | 339.4 | 101.0 |

Method Validation Summary

The following table summarizes the validation parameters for the described method.[2]

| Parameter | Result |

| Linearity Range | 0.1 - 25.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9998 |

| Intra-day Precision (%CV) | 1.8 to 3.6% |

| Inter-day Precision (%CV) | 2.3 to 2.6% |

| Intra-day Accuracy | 101.7 - 104.2% |

| Inter-day Accuracy | 101.8 - 102.9% |

| Limit of Detection (LOD) | 0.05 pg/mL |

Visualizations

Caption: Experimental workflow for Naratriptan TDM.

Caption: Simplified signaling pathway of Naratriptan.

Clinical Considerations for Therapeutic Drug Monitoring

-

Dosing: The recommended dose of Naratriptan is 1 mg or 2.5 mg, which can be repeated after 4 hours if the migraine persists, with a maximum of 5 mg in a 24-hour period.[4][5]

-

Special Populations:

-

Renal Impairment: Clearance of Naratriptan is reduced by 50% in patients with moderate renal impairment. A lower initial dose of 1 mg is recommended, not to exceed 2.5 mg in 24 hours. Use is contraindicated in severe renal impairment.[4][6]

-

Hepatic Impairment: A lower starting dose of 1 mg is recommended for patients with mild to moderate hepatic impairment, with a maximum of 2.5 mg in 24 hours. Use is contraindicated in severe hepatic impairment.[7]

-

-

Drug Interactions: Concomitant use with other 5-HT1 agonists or ergotamine-containing medications within 24 hours is contraindicated.[6] Cases of serotonin syndrome have been reported with the combined use of triptans and selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[8]

-

Adverse Events: Potential side effects include sensations of tingling, heat, pain, pressure, or tightness in the chest, throat, neck, or jaw.[9] Significant elevations in blood pressure have also been reported.[6]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the therapeutic drug monitoring of Naratriptan in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this protocol suitable for pharmacokinetic studies, clinical trial monitoring, and personalized medicine applications. Regular monitoring is particularly important in patients with renal or hepatic impairment and those taking concomitant serotonergic medications to optimize therapeutic outcomes and ensure patient safety.

References

- 1. omicsonline.org [omicsonline.org]

- 2. revistas.usp.br [revistas.usp.br]

- 3. Naratriptan : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. DailyMed - NARATRIPTAN tablet, film coated [dailymed.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. UpToDate 2018 [doctorabad.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. pdf.hres.ca [pdf.hres.ca]

Application of Naratriptan-d3 in Metabolic Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Naratriptan-d3 in metabolic research, with a primary focus on its role as an internal standard in pharmacokinetic studies. Detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of naratriptan are provided, along with relevant quantitative data and visualizations of experimental workflows and metabolic pathways.

Introduction

Naratriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing its therapeutic use and for drug development. This compound is a deuterium-labeled version of naratriptan, which serves as an invaluable tool in metabolic research.[3] Its key application lies in its use as an internal standard (IS) for the quantitative analysis of naratriptan in biological matrices, such as human plasma, by LC-MS/MS.[4][5] The stable isotope-labeled internal standard co-elutes with the analyte and has similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z), allowing for accurate and precise quantification by correcting for matrix effects and variations during sample processing.[3]

Principle of Use as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples, calibrators, and quality controls. This compound is the ideal internal standard for naratriptan analysis because its deuterium labels give it a higher mass, allowing it to be distinguished from the unlabeled drug by a mass spectrometer, while having nearly identical chromatographic retention time and extraction recovery.[4][5]

Experimental Protocols

Quantification of Naratriptan in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of naratriptan in human plasma using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Naratriptan hydrochloride reference standard

-

This compound hydrochloride internal standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Diethyl ether (for liquid-liquid extraction)

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (e.g., 30 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 3 mL of diethyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions

| Parameter | Value |

| Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm[4][5] |

| Mobile Phase | 0.1% Formic acid : Acetonitrile (50:50 v/v)[4][5] |

| Flow Rate | 0.6 mL/min[4][5] |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | ~2.5 minutes[6] |

3.1.4. Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][6] |

| Scan Type | Multiple Reaction Monitoring (MRM)[4][6] |

| Naratriptan Transition | m/z 336.5 → 98.0[4] |

| This compound Transition | m/z 339.4 → 101.0[4] |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temperature | Optimized for the specific instrument |

Data Presentation

LC-MS/MS Method Validation Data

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of naratriptan in human plasma using this compound as an internal standard.

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 25.0 ng/mL | [4][5] |

| Correlation Coefficient (r²) | ≥ 0.9998 | [4][5] |

| Intra-day Precision (%CV) | 1.8% to 3.6% | [4][5] |

| Inter-day Precision (%CV) | 2.3% to 2.6% | [4][5] |

| Intra-day Accuracy | 101.7% to 104.2% | [4][5] |

| Inter-day Accuracy | 101.8% to 102.9% | [4][5] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [5] |

Pharmacokinetic Parameters of Naratriptan in Adults

The following pharmacokinetic parameters were determined in healthy adult volunteers following a single oral dose of 2.5 mg naratriptan. These studies typically utilize a deuterated internal standard like this compound for bioanalysis.

| Parameter | Value | Reference |

| Cmax (ng/mL) | 8.0 (5.9 - 10.7) | [7] |

| Tmax (hours) | 4.0 (1.5 - 4.0) | [7] |

| AUC (ng·h/mL) | 74.6 (56.6 - 98.2) | [7] |

| t½ (hours) | 4.9 (4.5 - 5.4) | [7] |

| Oral Bioavailability | ~74% | [1] |

| Volume of Distribution | 170 L | [1] |

Visualizations

Experimental Workflow

Caption: Workflow for Naratriptan Quantification in Plasma.

Simplified Metabolic Pathway of Naratriptan

Caption: Simplified Metabolism of Naratriptan.

Potential Advanced Applications in Metabolic Research

While the primary application of this compound is as an internal standard, its properties as a stable isotope-labeled compound open up possibilities for more advanced metabolic research:

-

Metabolite Identification: In "metabolite-in-search-of" studies, co-administration of labeled (this compound) and unlabeled naratriptan can aid in the identification of drug-related metabolites in complex biological matrices. The characteristic isotopic pattern of the parent drug and its metabolites can be readily identified by high-resolution mass spectrometry.

-

Enzyme Phenotyping: By using specific chemical inhibitors or recombinant human enzymes, the metabolism of this compound can be studied in vitro to pinpoint the contribution of individual cytochrome P450 enzymes to its biotransformation.[8]

-

Pharmacokinetic Drug-Drug Interaction Studies: The effect of co-administered drugs on the metabolism of naratriptan can be investigated by monitoring the pharmacokinetics of this compound. For instance, co-administration with a potent inhibitor of a specific CYP enzyme could lead to altered clearance of this compound, providing insights into potential drug-drug interactions.

Conclusion